molecular formula C19H14ClFO3 B5635975 7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B5635975
M. Wt: 344.8 g/mol
InChI Key: XGHJMDUOBPGGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-Chloro-4-fluorophenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound belonging to the class of chromanone derivatives. This compound is characterized by its unique structural framework, which includes a chromenone core fused with a cyclopentane ring and substituted with a chlorofluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-Chloro-4-fluorophenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-4-fluorobenzaldehyde with a suitable chromanone precursor under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The resulting intermediate undergoes cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods: Industrial production of this compound

Properties

IUPAC Name

7-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFO3/c20-17-8-12(21)5-4-11(17)10-23-13-6-7-15-14-2-1-3-16(14)19(22)24-18(15)9-13/h4-9H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHJMDUOBPGGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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